N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of 350.4 g/mol. This compound is characterized by its unique structural features, which include a benzimidazole moiety, a pyrrolidine ring, and a carboxamide functional group, making it an interesting candidate for various scientific applications, particularly in medicinal chemistry and pharmacology.
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The process may include:
The reactions are generally carried out under controlled conditions using solvents such as dichloromethane or dimethylformamide. Reagents like carbonyldiimidazole or potassium carbonate may be employed to facilitate the formation of desired linkages .
The molecular structure of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be represented using various chemical notations:
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3
NFHKJFLFJRGKCV-UHFFFAOYSA-N
The structure features multiple rings and functional groups that contribute to its biological activity and solubility properties .
The compound's molecular weight is 350.4 g/mol, with a purity typically around 95%. Its structural complexity allows for interactions that are critical in biological systems.
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is typically a solid at room temperature with a melting point that can vary based on purity and synthesis method.
Key chemical properties include:
Relevant data regarding its reactivity and stability should be assessed through experimental studies to ensure safe handling and application in research settings .
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several potential scientific uses:
The compound's unique structure suggests it may have diverse applications across various fields of research, particularly in drug discovery and development .
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0